molecular formula C7H6BrCl2NO B15064631 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride

Cat. No.: B15064631
M. Wt: 270.94 g/mol
InChI Key: CDAZFDDZYUIQQJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide (CAS: 145905-09-5) is a halogenated pyridine derivative with a molecular formula of C₇H₅BrClNO·HBr. It features a pyridine ring substituted with chlorine at position 5 and a bromoethanone group at position 2, stabilized by a hydrobromic acid counterion. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of the bromine atom in nucleophilic substitution reactions.

Properties

Molecular Formula

C7H6BrCl2NO

Molecular Weight

270.94 g/mol

IUPAC Name

2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H5BrClNO.ClH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H

InChI Key

CDAZFDDZYUIQQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)CBr.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS: 1190198-15-2)

  • Molecular Formula: C₈H₇BrClNO
  • Substituents : Bromine at position 5, chlorine at position 6, and a methyl group at position 2 on the pyridine ring.
  • Higher XLogP3 value (2.6 vs. unrecorded for the target) suggests increased lipophilicity due to methyl substitution .

1-(5-Bromo-2-chloro-4-pyridinyl)ethanone (CAS: 1245915-91-6)

  • Molecular Formula: C₇H₅BrClNO
  • Substituents : Bromine at position 5 and chlorine at position 2 on the pyridine ring.
  • Key Differences :
    • Substituent positions (5-bromo and 2-chloro vs. 5-chloro and 2-bromo in the target) alter electronic effects, influencing reactivity in cross-coupling or substitution reactions.
    • Similar molecular weight (248.50 vs. ~298.37 for the target) but distinct polarity due to positional isomerism .

Biological Activity

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride is a brominated ethanone derivative characterized by its unique chloropyridinyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential applications in enzyme inhibition and as a building block in organic synthesis.

  • Molecular Formula : C7H6BrClN
  • Molecular Weight : 219.48 g/mol
  • CAS Number : 145905-09-5

Synthesis

The synthesis of this compound typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone using brominating agents such as bromine or N-bromosuccinimide (NBS). The resultant product is then treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability for biological assays.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly proteins and enzymes. The presence of bromine and chlorine atoms allows for the formation of covalent bonds with nucleophilic sites on these biomolecules, which can lead to inhibition or modification of their function.

Enzyme Inhibition Studies

Research indicates that this compound has significant potential as an enzyme inhibitor. It has been employed in studies focusing on:

  • Protein-Ligand Interactions : The compound's structure facilitates binding to various proteins, making it a valuable tool in understanding protein dynamics and interactions.
  • Selectivity : Preliminary studies suggest that it exhibits selectivity towards certain enzymes, which is crucial for minimizing off-target effects in therapeutic applications .

Antichlamydial Activity

A study explored the antichlamydial properties of related compounds, highlighting that modifications similar to those found in this compound could impair the growth of Chlamydia trachomatis without affecting host cell viability. This selectivity is essential for developing new treatments for chlamydial infections, which currently lack FDA-approved specific therapies .

Toxicity Assessment

In toxicity evaluations, compounds with similar structures were found to exhibit mild toxicity toward mammalian cell lines but did not show mutagenic effects in Drosophila melanogaster assays. This suggests a favorable safety profile for further development into therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-Bromo-1-(5-fluoropyridin-2-yl)ethanoneStructureModerate enzyme inhibitionSimilar reactivity profile
2-Bromo-1-(5-methylpyridin-2-yl)ethanoneStructureLow activity against C. trachomatisLess selective than target compound
2-Bromo-1-(5-nitropyridin-2-yl)ethanoneStructureHigh cytotoxicityUnfavorable for therapeutic use

Q & A

Q. Table 1: Representative Reaction Conditions

Reaction TypeReagents/ConditionsKey Products
Nucleophilic substitutionSodium azide, ethanol, 60–80°CSubstituted ethanone derivatives
ReductionNaBH₄ in methanolAlcohol intermediates
OxidationKMnO₄ in acidic conditionsCarboxylic acid derivatives

Advanced: How do reaction conditions influence by-product formation during synthesis?

Answer:
By-products arise from competing reactions (e.g., over-oxidation, dimerization). Mitigation strategies include:

  • Solvent control : Acetonitrile minimizes side reactions compared to protic solvents .
  • Temperature modulation : Lower temperatures (e.g., 0–5°C) reduce thermal degradation during halogenation.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) improve regioselectivity in cross-coupling steps, though evidence for this compound is inferred from pyridine analogs .

Basic: What analytical techniques validate the compound’s purity and structure?

Answer:

  • HPLC : ≥95% purity assessment (C18 column, acetonitrile/water mobile phase) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 279.21 for related derivatives) .

Advanced: How does the bromine substituent impact reactivity in nucleophilic substitutions?

Answer:
The bromine atom acts as a superior leaving group compared to chlorine due to its lower electronegativity and larger atomic radius, facilitating SN₂ mechanisms. Key observations:

  • Faster reaction kinetics in ethanol compared to chloro analogs .
  • Risk of competing elimination in strongly basic conditions (e.g., NaOH), necessitating pH control .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
  • Engineering controls : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and light .

Advanced: What strategies stabilize this compound against hydrolysis?

Answer:
Hydrolysis is pH-dependent. Stabilization methods include:

  • Buffered solutions : Maintain pH 4–6 to slow degradation .
  • Lyophilization : Convert to stable powder form for long-term storage .
  • Inert atmosphere : Use nitrogen or argon to prevent oxidative decomposition .

Q. Table 2: Stability Under Varied Conditions

ConditionDegradation RateMitigation
Aqueous pH 2High (t₁/₂ < 24h)Avoid acidic media
Dry, inert gasLow (t₁/₂ > 6 months)Store under N₂

Basic: How is stoichiometry optimized for derivatization reactions?

Answer:

  • Molar ratios : Start with 1:1.2 (compound:reagent) to account for reagent volatility .
  • Kinetic monitoring : Use TLC or in situ IR to track consumption of starting material .

Advanced: What computational methods predict the compound’s reactivity in heterocyclic systems?

Answer:

  • DFT calculations : Model charge distribution on the pyridine ring to predict electrophilic attack sites .
  • Molecular docking : Assess binding affinity with biological targets (e.g., enzyme active sites) for drug design applications .

Basic: How is the compound’s solubility profile characterized?

Answer:

  • Solubility screening : Test in DMSO, ethanol, and water (limited solubility in aqueous media) .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .

Advanced: What are the ecological implications of improper disposal?

Answer:

  • Aquatic toxicity : The compound’s halogenated structure poses risks to aquatic life (LC₅₀ < 10 mg/L for similar brominated ketones) .
  • Disposal protocols : Incinerate in certified facilities with scrubbing systems to capture HCl and Br₂ emissions .

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